

# 5,8-Dibromoquinoline CAS number

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## Compound of Interest

Compound Name: 5,8-Dibromoquinoline

Cat. No.: B185300

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## Core Compound Identification

**5,8-Dibromoquinoline** is a halogenated derivative of quinoline, a heterocyclic aromatic compound. Its unique substitution pattern makes it a valuable building block in organic synthesis.

- Chemical Name: **5,8-Dibromoquinoline**
- CAS Number: 81278-86-6[1][2][3]
- Molecular Formula: C<sub>9</sub>H<sub>5</sub>Br<sub>2</sub>N[1][2]
- Synonyms: Quinoline, 5,8-dibromo-[2][4]

Caption: Figure 1: Chemical Structure of **5,8-Dibromoquinoline**.

## Physicochemical & Spectral Properties

The physical and chemical characteristics of a compound are critical for its handling, reaction setup, and purification. Below is a summary of the key properties of **5,8-Dibromoquinoline**.

Property	Value	Source(s)
Molecular Weight	286.95 g/mol	[1][2]
Appearance	Solid / Colorless Precipitate	[5]
Melting Point	126-130 °C	[2]
Boiling Point (Predicted)	347.9 ± 22.0 °C	[2]
Density (Predicted)	1.923 ± 0.06 g/cm <sup>3</sup>	[2]
pKa (Predicted)	1.24 ± 0.29	[2]
Storage Conditions	Room Temperature, Sealed in Dry Environment	[2][6]

## Synthesis and Purification: A Validated Protocol

The synthesis of **5,8-Dibromoquinoline** is typically achieved through the electrophilic bromination of quinoline. The following protocol is based on a well-established method that demonstrates high efficiency.[5]

### Underlying Principles of the Synthesis

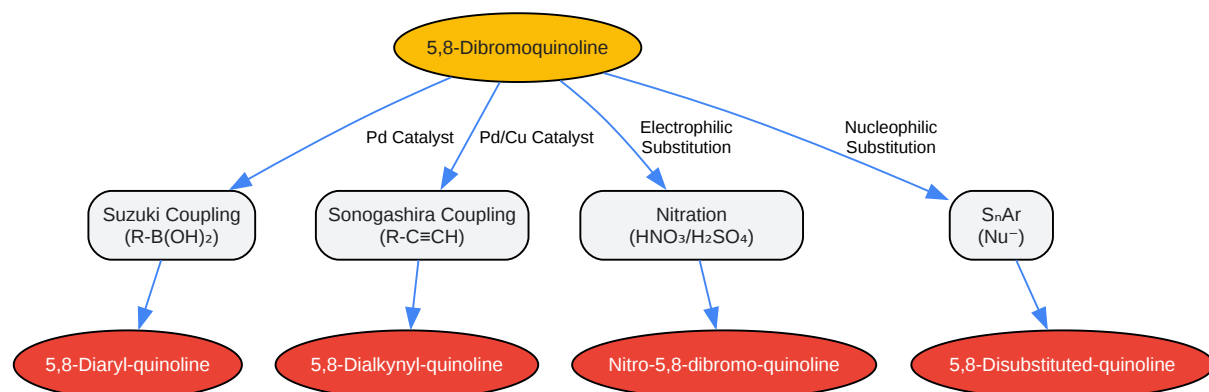
The reaction proceeds via an electrophilic aromatic substitution mechanism. Quinoline is an electron-rich aromatic system, but the nitrogen atom deactivates the ring towards electrophiles. The use of concentrated sulfuric acid protonates the quinoline nitrogen, further deactivating the heterocyclic ring and directing the substitution to the benzene ring. Silver sulfate (Ag<sub>2</sub>SO<sub>4</sub>) acts as a catalyst, assisting in the generation of the active brominating species.

### Experimental Workflow: Step-by-Step Protocol

This protocol details the synthesis yielding approximately 12.5 g of **5,8-Dibromoquinoline**. [5]

- **Reaction Setup:** In a suitable reaction vessel, combine quinoline (6.6 ml), silver sulfate (16.5 g), and concentrated sulfuric acid (60 ml).
- **Bromination:** Slowly add bromine (5.2 ml) to the solution.

- **Reaction Monitoring:** Shake or stir the mixture vigorously. The reaction is typically complete when the characteristic red-brown color of bromine is no longer visible (approximately 3 hours).
- **Precipitate Removal:** Filter the reaction mixture to remove the silver bromide (AgBr) precipitate that forms.
- **Washing:** Wash the collected silver bromide with water. Combine the filtrate and the washings.
- **Product Precipitation:** Pour the combined filtrate and washings over ice. Carefully adjust the pH to 2-3. This will cause the **5,8-Dibromoquinoline** to precipitate as a colorless solid.
- **Purification:** Collect the precipitate by filtration. Recrystallize the crude product from acetone to yield pure **5,8-Dibromoquinoline**.<sup>[5]</sup>



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Caption: Figure 3: Key Reactivity Pathways for **5,8-Dibromoquinoline**.

## Applications in Research and Drug Development

**5,8-Dibromoquinoline** is primarily utilized as a pharmaceutical intermediate. [2] While specific applications of the title compound are proprietary or in early-stage research, the broader class of bromoquinoline derivatives has shown significant potential in medicinal chemistry.

- **Anticancer Agents:** Numerous studies have demonstrated that brominated quinoline derivatives can be converted into compounds with potent antiproliferative activity against various cancer cell lines, including colon, cervical, and breast cancer. For instance, derivatives of 6,8-dibromoquinoline have been used to synthesize novel molecules that inhibit human topoisomerase I, a critical enzyme for DNA replication. \* **Antimicrobial Agents:** The quinoline-5,8-dione scaffold, which can be accessed from bromoquinoline precursors, is a core component in many compounds with antibacterial and antifungal properties. [7][8] \* **Enzyme Inhibitors:** Substituted quinolines derived from bromo-intermediates have shown inhibitory activity against metabolic enzymes like carbonic anhydrase and cholinesterases, suggesting potential applications in a range of therapeutic areas. [9]

## Safety and Handling

As with any halogenated aromatic compound, **5,8-Dibromoquinoline** must be handled with appropriate care in a laboratory setting. [6]

- **Personal Protective Equipment (PPE):** Always wear chemical safety goggles, chemically resistant gloves (e.g., nitrile), and a lab coat. [6][10] \* **Engineering Controls:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols. [6][10] \* **First Aid:**
  - **Skin Contact:** Wash the affected area immediately with soap and plenty of water. [10][11] \*
  - **Eye Contact:** Rinse cautiously with water for several minutes. If irritation persists, seek medical attention. [10][11] \*
  - **Inhalation:** Move the person to fresh air. [10] \*
  - **Ingestion:** Do not induce vomiting. Seek immediate medical assistance. [12] \*
  - **Storage:** Store in a tightly sealed container in a dry, cool, and well-ventilated place away from strong oxidizing agents. [2][6][12]

## Conclusion

**5,8-Dibromoquinoline** (CAS 81278-86-6) is a strategically important intermediate in synthetic and medicinal chemistry. Its well-defined physicochemical properties, reliable synthesis

protocol, and versatile reactivity at the C-5 and C-8 positions make it an invaluable starting material for the development of complex molecules. Its utility is underscored by the diverse biological activities observed in its derivatives, particularly in the pursuit of novel anticancer and antimicrobial agents. Proper safety and handling procedures are essential when working with this compound to ensure a safe and effective research environment.

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- To cite this document: BenchChem. [5,8-Dibromoquinoline CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185300#5-8-dibromoquinoline-cas-number]

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